molecular formula C19H12F4N4O2 B5966302 N-BENZOYL-N'-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

N-BENZOYL-N'-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA

Cat. No.: B5966302
M. Wt: 404.3 g/mol
InChI Key: FUVPZVZUXNBMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-BENZOYL-N’-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-BENZOYL-N’-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-BENZOYL-N’-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZOYL-N’-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA involves the inhibition of the Sirtuin1 enzyme (SIRT1). This inhibition leads to the overexpression of the p53 gene, which plays a crucial role in the negative regulation of the cell cycle. By inhibiting SIRT1, the compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

N-BENZOYL-N’-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA can be compared with other similar compounds, such as:

The uniqueness of N-BENZOYL-N’-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]UREA lies in its trifluoromethyl-pyrimidinyl moiety, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N4O2/c20-13-8-6-11(7-9-13)14-10-15(19(21,22)23)25-17(24-14)27-18(29)26-16(28)12-4-2-1-3-5-12/h1-10H,(H2,24,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVPZVZUXNBMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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